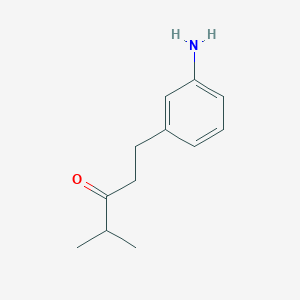

1-(3-Aminophenyl)-4-methylpentan-3-one

Description

1-(3-Aminophenyl)-4-methylpentan-3-one is an aromatic ketone derivative characterized by a 3-aminophenyl group attached to a branched pentan-3-one chain (4-methyl substituent). Its molecular formula is C₁₂H₁₅NO (calculated), with a molecular weight of 189.25 g/mol.

Properties

IUPAC Name |

1-(3-aminophenyl)-4-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZMZINUYLJDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-4-methylpentan-3-one typically involves the reaction of 3-aminophenyl derivatives with appropriate ketones under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-4-methylpentan-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-4-methylpentan-3-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminophenyl)-4-methylpentan-3-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(3-Aminophenyl)-4-methylpentan-3-one, enabling comparative analysis:

Key Observations :

- Chain Length and Branching: The target compound’s pentanone chain (vs. The 4-methyl group introduces steric hindrance, which may slow nucleophilic reactions compared to linear analogs .

- Aromatic Substituents: Replacement of the 3-aminophenyl group with a furan (CAS 59204-74-9) eliminates hydrogen-bonding capacity but introduces an electron-rich heterocycle, altering reactivity in electrophilic substitutions .

- Heterocyclic Systems : The isoindole-1,3-dione derivative () exhibits dual amine groups and a rigid bicyclic structure, likely enhancing binding affinity in enzymatic assays (e.g., MT gyrase inhibition) compared to the less complex target compound .

2.2. Physicochemical Properties

- Lipophilicity: The target compound’s longer aliphatic chain (vs. 1-(3-Aminophenyl)propan-1-one) increases logP, suggesting lower aqueous solubility but better lipid bilayer penetration.

- Basicity: The primary amine in the target compound (pKa ~4-5) contrasts with the tertiary amine in 1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine (pKa ~9-10), affecting solubility in acidic environments .

- Thermal Stability: Branched ketones like the target compound typically exhibit higher boiling points than linear analogs (e.g., 1-(3-Aminophenyl)propan-1-one) due to reduced molecular symmetry.

2.4. Stability and Reactivity

- Oxidative Stability: The 3-aminophenyl group in the target compound is susceptible to oxidation, necessitating protective groups during synthesis. In contrast, the furan analog (CAS 59204-74-9) may undergo electrophilic substitution at the α-position .

- Steric Effects: The 4-methyl group in the target compound hinders nucleophilic attack at the ketone, unlike the unhindered propanone analog (CAS 70-69-9), which reacts more readily with Grignard reagents .

Biological Activity

1-(3-Aminophenyl)-4-methylpentan-3-one is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of approximately 191.27 g/mol. Its unique structure, featuring an aminophenyl group linked to a methylpentanone backbone, suggests potential applications in various fields, including medicinal chemistry and pharmacology. However, the biological activity of this compound is not extensively documented in the literature.

The compound's structure can be described as follows:

- Aminophenyl Group : This functional group is known for its reactivity and potential biological interactions.

- Methylpentanone Backbone : The ketone functionality may contribute to its biological properties, particularly in enzyme interactions.

Biological Activity Overview

Research on 1-(3-Aminophenyl)-4-methylpentan-3-one indicates that while it has not been extensively studied, its structural characteristics suggest possible interactions with biological targets. Key points include:

- Potential as a Therapeutic Agent : The compound may exhibit pharmacological properties due to its functional groups, which could interact with various enzymes or receptors in biological systems.

- Chemical Reactivity : Its reactivity allows for potential applications in synthetic organic chemistry, serving as a building block for more complex molecules.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Aminophenyl)-4-methylpentan-3-one, a comparison with structurally similar compounds is beneficial. The following table summarizes notable compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Aminophenyl)ethanol | Contains an alcohol group | Less reactive than ketones |

| 1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylurea | More complex structure | Potentially different biological activity due to pyrazole ring |

| 3'-Aminoacetophenone | Similar aminophenyl group | Different reactivity profile due to absence of ketone functionality |

This comparison indicates that the specific combination of functional groups in 1-(3-Aminophenyl)-4-methylpentan-3-one may confer distinct chemical properties and reactivity profiles that are valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.